![molecular formula C13H17N3O2 B2964974 N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 1156923-15-7](/img/structure/B2964974.png)
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide” is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.271 . It is available for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature . For instance, 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide was obtained starting from 6-morpholin-4-ylpyridin-3-amine via the formation of ester and then converted to the corresponding Schiff bases with the reaction with aromatic aldehydes . The carbothioamide, obtained from the reaction of hydrazide with phenylisothiocyanate, was converted to the corresponding 1,2,4-triazole and 1,3,4-thiadiazole derivatives by the treatment with NaOH or H2SO4, respectively . The cyclocondensation of the carbothioamide with 4-chlorophenacyl bromide or ethyl bromoacetate produced the corresponding 1,3-thiazole or 1,3-thiazolidine derivatives, respectively .Molecular Structure Analysis
The molecular structure of “N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide” can be represented by the SMILES string: C=CC(=O)Nc1ccc(nc1)N1CCOCC1 .科学的研究の応用
Organic Synthesis and Medicinal Chemistry Applications
Enaminones, closely related to the chemical structure , are versatile intermediates in the synthesis of heterocyclic compounds, such as pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as scaffolds for synthesizing natural products and biologically active molecules, showcasing their importance in drug discovery and organic synthesis (Negri et al., 2004). Moreover, morpholine and its derivatives exhibit a wide range of pharmacological activities, highlighting their significance in the development of new therapeutic agents (Asif & Imran, 2019).
Environmental Applications
In environmental science, compounds like morpholine are investigated for their roles in the photocatalytic degradation of pollutants. The study of such degradation pathways aids in understanding and improving water purification technologies, particularly in the removal of hazardous substances from water sources (Pichat, 1997). This research is pivotal for developing safer and more efficient methods to tackle environmental pollution.
Advanced Material Development
The synthesis and application of nanofiltration membranes, incorporating specific chemical functionalities found in the compound of interest, represent another research avenue. These membranes have significant potential in water treatment, showcasing advancements in membrane technology for environmental applications (Shao et al., 2022).
Safety and Hazards
The safety data sheet for a similar compound, N-Methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, indicates that it causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, immediate medical attention is required .
作用機序
Target of Action
The primary target of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is urease, a class of large heteropolymeric enzymes with the active site containing two nickel (II) atoms . Ureases are widely distributed in nature and are found in a variety of plants, algae, fungi, and bacteria .
Mode of Action
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide interacts with its target urease by binding to the active site of the enzyme, which contains three water molecules and a hydroxide ion bridged between two nickel ions . During the enzymatic reaction, urea replaces these three water molecules and bridges the two metal ions. The surrounding by a hydrogen-bonding network strongly activates the inert urea molecule; it is subsequently attacked by the hydroxide ion, forming a tetrahedral transition state .
Biochemical Pathways
The interaction of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide with urease affects the hydrolysis of urea to ammonia gas. This reaction is accelerated by urease at least 10^14 times over the spontaneous reaction . As a result of the enzymatic reaction, ammonia is released from the active site followed by the negatively charged carbamate .
Result of Action
The result of the action of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is the inhibition of urease activity, which can have significant effects at the molecular and cellular levels. For example, some compounds with similar structures have been found to be active on Mycobacterium smegmatis, and they displayed activity toward Candida albicans and Saccharomyces cerevisiae in high concentration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also important to note that the compound can cause severe skin burns and eye damage, and therefore, protective measures should be taken when handling it .
特性
IUPAC Name |
N-[(6-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-13(17)15-10-11-3-4-12(14-9-11)16-5-7-18-8-6-16/h2-4,9H,1,5-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPSURBNNNZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-{[6-(Morpholin-4-yl)pyridin-3-yl]methyl}prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




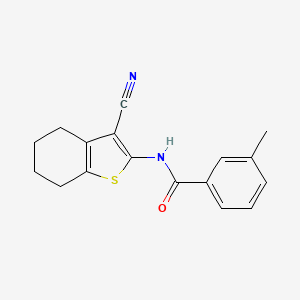
![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)
![(Z)-methyl 2-(6-acetamido-2-((4-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964900.png)
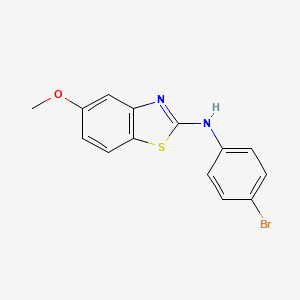
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)
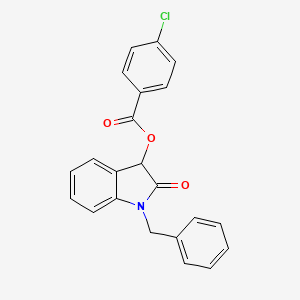
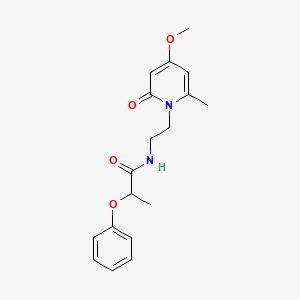
![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)

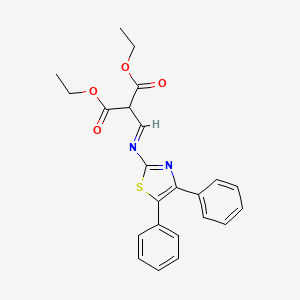
![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)